molecular formula C12H18ClNO2 B13474936 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B13474936
M. Wt: 243.73 g/mol
InChI Key: VZSQCQHVSCPJOY-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with two methoxy groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Boron tribromide, lithium aluminum hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent serotonin receptor agonist with hallucinogenic effects.

    2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with stimulant and hallucinogenic properties.

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10;/h5-7,10,13H,3-4,8H2,1-2H3;1H

InChI Key

VZSQCQHVSCPJOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CC2.Cl

Origin of Product

United States

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